2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
Description
This compound is a pyrazole-containing α-amino acid derivative characterized by a 5-methylpyrazole ring attached to a propanoic acid backbone with additional methyl and methylamino substituents at the 2-position (Fig. 1). The synthesis of analogous compounds (e.g., pyrazole-linked amino acids) typically involves regioselective condensation, aza-Michael reactions, or epoxidation strategies, as seen in related research .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-4-5-11-12(7)6-9(2,10-3)8(13)14/h4-5,10H,6H2,1-3H3,(H,13,14) |
InChI Key |
DMAFQLRJNUSWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)(C(=O)O)NC |
Origin of Product |
United States |
Biological Activity
2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring that is known for various biological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and case studies.
Structure and Composition
The molecular formula of 2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is with a molecular weight of 196.24 g/mol. The compound features a methyl group, a pyrazole moiety, and a methylamino group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.24 g/mol |
| CAS Number | 1339508-66-5 |
| Purity | ≥98% |
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study explored the effects of various pyrazole compounds on cancer cell lines, demonstrating that 2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid inhibited cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
Case Study:
In a preclinical study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at concentrations of 50 µM after 48 hours. This suggests a potent anticancer effect that warrants further investigation.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Research Findings:
A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed a dose-dependent decrease in inflammation markers, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that 2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Experimental Data:
In an agar diffusion test, the compound displayed effective inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both bacterial strains.
Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of the compound. Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested.
| Toxicity Information | Value |
|---|---|
| Oral Toxicity | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Pyrazole-Containing Propanoic Acid Derivatives
Key Findings:
Substituent Effects on Availability: The discontinuation of the target compound contrasts with the commercial availability of analogs lacking the methylamino group (e.g., QY-8030) or featuring simpler substituents (e.g., QA-5531). This suggests that steric hindrance from the 2-methylamino group or synthetic complexity may limit scalability . Electron-withdrawing groups (e.g., CF₃ in ) enhance stability and reactivity, making such derivatives more viable for industrial applications.
Synthetic Challenges: The target compound’s synthesis likely requires multi-step protection/deprotection strategies, as seen in Boc-protected analogs (e.g., BocN-MPO in ). Pyrazole regioselectivity is critical; minor positional changes (e.g., 4-methyl vs. 5-methyl pyrazole) alter molecular conformation and intermolecular interactions .
Pyrazole ring methylation (5-methyl in the target vs. 4-methyl in QY-5323) influences π-π stacking and hydrophobic interactions, as observed in crystallographic studies using SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
